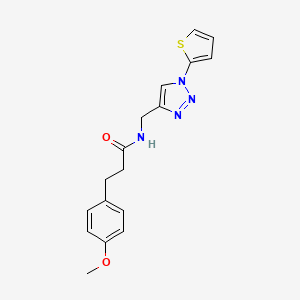
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Cambridge ID 6659034, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons to store these neurotransmitters until needed for release during neurotransmission .
Mode of Action
Cambridge ID 6659034 acts as an inhibitor of VMAT2 . By inhibiting VMAT2, the compound reduces dopamine storage and release . This action curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound diminishes the overstimulation of D2 receptors in the indirect pathway . This results in stronger “stop” signals and weaker “go” signals, thus having robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
As a vmat2 inhibitor, it is expected to have a significant impact on the bioavailability of dopamine, norepinephrine, serotonin, and histamine by reducing their storage and release .
Result of Action
The molecular and cellular effects of Cambridge ID 6659034’s action primarily involve the modulation of dopamine neurotransmission . By inhibiting VMAT2, the compound reduces dopamine storage and release, leading to less overstimulation of D2 receptors in the motor striatum . This results in a reduction of the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia .
Action Environment
The action, efficacy, and stability of Cambridge ID 6659034 are likely influenced by various environmental factors.
Propriétés
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYANXDOUVHIXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)


![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![1-phenyl-4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2503127.png)
![2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2503128.png)
![5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2503129.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol](/img/structure/B2503130.png)


![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2503137.png)
![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
